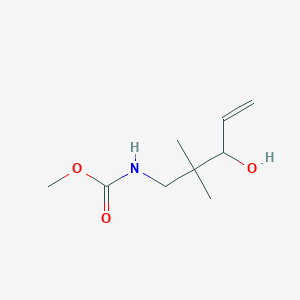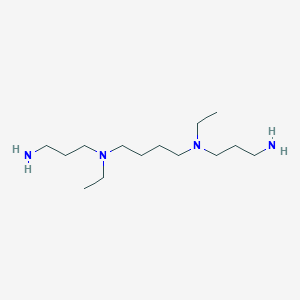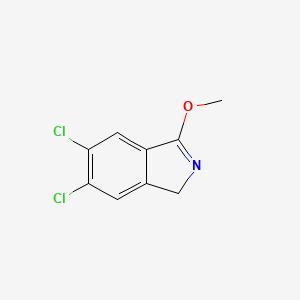
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane is an organic compound with the molecular formula C33H52O2 It is known for its unique structural properties, which include two phenyl rings substituted with methyl and octyloxy groups, connected by a propane bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane typically involves the reaction of 3-methyl-4-(octyloxy)phenol with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include:
Temperature: 50-70°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Toluene or ethanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane undergoes various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Halogenation and nitration reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Chlorine (Cl2) or nitric acid (HNO3) under controlled temperature and pressure.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and unique structural properties.
作用機序
The mechanism of action of 2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenyl rings and octyloxy groups facilitate binding to hydrophobic pockets in proteins, modulating their activity. The propane bridge provides structural rigidity, enhancing the compound’s stability and efficacy.
類似化合物との比較
Similar Compounds
- 2,2-Bis(4-hydroxy-3-methylphenyl)propane
- 2,2-Bis(4-hydroxyphenyl)propane
- 2,2-Bis(4-methoxyphenyl)propane
Uniqueness
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane stands out due to its unique combination of methyl and octyloxy substituents on the phenyl rings. This structural feature imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased hydrophobicity, making it suitable for specialized applications in materials science and organic synthesis.
特性
分子式 |
C33H52O2 |
|---|---|
分子量 |
480.8 g/mol |
IUPAC名 |
2-methyl-4-[2-(3-methyl-4-octoxyphenyl)propan-2-yl]-1-octoxybenzene |
InChI |
InChI=1S/C33H52O2/c1-7-9-11-13-15-17-23-34-31-21-19-29(25-27(31)3)33(5,6)30-20-22-32(28(4)26-30)35-24-18-16-14-12-10-8-2/h19-22,25-26H,7-18,23-24H2,1-6H3 |
InChIキー |
SXHQEJZOPDZUGO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OCCCCCCCC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)











![ethyl 4-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B14083538.png)
